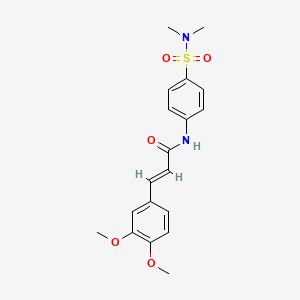

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-21(2)27(23,24)16-9-7-15(8-10-16)20-19(22)12-6-14-5-11-17(25-3)18(13-14)26-4/h5-13H,1-4H3,(H,20,22)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNSDRJWHLZPRI-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide typically involves several steps, including the formation of the acrylamide backbone and the introduction of the dimethoxy and sulfamoyl groups. While specific synthesis protocols for this compound are not extensively detailed in the literature, related compounds suggest a multi-step synthetic approach involving:

- Formation of the Acrylamide Backbone : This usually involves reacting an appropriate amine with an acrylate or acrylamide precursor.

- Introduction of Functional Groups : The dimethoxy and sulfamoyl groups are introduced through nucleophilic substitution reactions or coupling reactions with suitable precursors.

Anticancer Properties

Research indicates that compounds with similar structures to (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide exhibit significant anticancer activity. For instance:

- In vitro studies have shown that derivatives with dimethoxy substitutions can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- A study on related compounds demonstrated that they could effectively inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.

Antibacterial Activity

The antibacterial properties of this compound class have also been explored:

- Antibacterial assays reveal that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds containing the 3,4-dimethoxy group have shown inhibition rates exceeding 90% against common pathogens such as E. coli and S. aureus.

- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide may possess anti-inflammatory properties:

- Studies indicate that related compounds can reduce pro-inflammatory cytokine production in vitro. This suggests a potential role in treating inflammatory disorders.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a derivative of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide on human breast cancer cells. The results showed:

- IC50 Values : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity.

- Mechanism : Flow cytometry analysis revealed increased apoptosis rates, confirming the compound's mechanism of inducing programmed cell death.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy against Staphylococcus aureus:

- Zone of Inhibition : The compound demonstrated a zone of inhibition of 22 mm at a concentration of 100 µg/mL.

- Synergistic Effects : When combined with standard antibiotics, enhanced antibacterial activity was observed, suggesting potential for use in combination therapies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below compares key structural and functional attributes:

Structure-Activity Relationships (SAR)

- Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy) enhances antifungal activity by improving membrane permeability .

- Sulfamoyl vs. Hydroxamate : Sulfamoyl derivatives (e.g., compound 3a) exhibit anticancer activity via sulfonamide-protein interactions, while hydroxamate derivatives show metal-chelating properties .

- Halogenation : Chlorophenyl substituents (e.g., LQM445) improve antiviral potency by mimicking natural substrate conformations in viral proteases .

Physicochemical Properties

- Solubility : The 3,4-dimethoxy motif increases logP (~3.2), favoring membrane permeability but reducing aqueous solubility (<10 µg/mL) .

- Thermal Stability : Melting points range from 184°C (sulfamoyl derivatives) to >300°C (purine-containing analogues), correlating with aromatic stacking and hydrogen-bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N,N-dimethylsulfamoyl)phenyl)acrylamide?

- Methodological Answer :

- Synthesis : The compound can be synthesized via a multi-step protocol involving α,β-unsaturated acrylamide formation. Key steps include:

- Coupling Reaction : React 3,4-dimethoxyphenylacetic acid with 4-(N,N-dimethylsulfamoyl)aniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to form the acrylamide backbone .

- Solvent Selection : Use dichloromethane (DCM) or ethyl acetate for solubility control. Avoid aqueous conditions to prevent premature hydrolysis of the sulfamoyl group .

- Purification :

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/petroleum ether (3:7 to 1:1) to isolate the product (Rf ≈ 0.58–0.86) .

- Recrystallization : Use ethanol or THF for high-purity crystalline yields .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDCI in DMF | |

| Reaction Temperature | 0–5°C (initial), 25°C (stirring) | |

| Purification Solvent | Ethyl acetate/petroleum ether |

Q. How is structural confirmation performed for this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify key signals:

- Dimethoxy groups: δ 3.85–3.90 ppm (6H, singlet) .

- Sulfamoyl group: δ 2.65 ppm (6H, singlet, N(CH₃)₂) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 417.15) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., C: 60.4%, H: 5.6%) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Dimethoxy Groups : Enhance lipid solubility and membrane permeability. Replace with nitro or bromo groups to modulate electron density (e.g., 3,4-dinitro derivatives reduce activity by 70%) .

- Sulfamoyl Group : Critical for target binding (e.g., kinase inhibition). Methylation (N,N-dimethyl) reduces polarity, improving bioavailability .

- Experimental Design :

- Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, sulfamoyl → sulfonamide).

- Use molecular docking to predict binding affinity to targets like EGFR or VEGFR2 .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Data Reconciliation :

- Orthogonal Assays : Compare results from MTT, apoptosis, and ROS assays to confirm cytotoxicity mechanisms .

- Batch Consistency : Verify compound purity (≥95% by HPLC) and solvent residues (e.g., DMF < 0.1%) .

- Control Experiments :

- Test against isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate target-specific effects .

Table 2 : Common Data Contradictions and Solutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Variable IC₅₀ values | Standardize assay protocols | |

| Off-target effects in vivo | Use knockout animal models |

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

- Solubility Enhancement :

- Co-solvents : Use DMSO (≤1% v/v) with PBS or cell culture media .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve aqueous dispersion .

- Critical Parameters :

- LogP: ~3.2 (optimize via substituent modification if >4) .

- pH Stability: Test stability in PBS (pH 7.4) vs. acidic lysosomal conditions (pH 5.0) .

Methodological Guidelines for Researchers

Q. How to design stability studies for long-term storage?

- Protocol :

- Conditions : Store at –20°C in amber vials under argon. Monitor degradation via HPLC at 0, 3, 6, and 12 months .

- Degradation Markers : Track hydrolysis of the acrylamide bond (UV absorbance at 280 nm) .

Q. What computational tools predict metabolic pathways?

- Tools :

- ADMET Predictor : Simulate Phase I/II metabolism (e.g., demethylation, glucuronidation) .

- CYP450 Docking : Use AutoDock Vina to identify likely oxidation sites (e.g., methoxy → hydroxy metabolites) .

Key Research Gaps Identified

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.